molecular formula C7H7N3O4 B3053273 5-Methyl-2,4-dinitroaniline CAS No. 5267-27-6

5-Methyl-2,4-dinitroaniline

Cat. No.: B3053273
CAS No.: 5267-27-6
M. Wt: 197.15 g/mol
InChI Key: XXEHKQSJODTTDH-UHFFFAOYSA-N
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Description

5-Methyl-2,4-dinitroaniline is an organic compound belonging to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups (-NO2) and an aniline group (-NH2) attached to a benzene ring. The methyl group (-CH3) at the 5-position further distinguishes this compound. Dinitroanilines are widely used in various industrial applications, including as intermediates in the synthesis of dyes, pigments, and herbicides .

Scientific Research Applications

5-Methyl-2,4-dinitroaniline has several scientific research applications:

Mechanism of Action

Dinitroanilines are microtubule inhibitors, targeting tubulin proteins in plants and protists . They act specifically on tubulin proteins and inhibit shoot and root growth of plants . Exposure to trifluralin and oryzalin causes inhibition of Ca2+ transport mechanisms at the plasmatic membrane, suggesting that the anti-MT properties are related to deregulation of cytoplasmatic Ca2+ levels .

Safety and Hazards

Dinitroanilines are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, and specific target organ toxicity - (repeated exposure). The target organs are blood, hematopoietic system .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methyl-2,4-dinitroaniline can be synthesized through several methods. One common approach involves the nitration of 5-methylaniline. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration reactors. These reactors are designed to handle the exothermic nature of the nitration reaction and ensure efficient mixing of reactants. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2,4-dinitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 5-Methyl-2,4-diaminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: 5-Methyl-2,4-dinitrobenzoic acid.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dinitroaniline
  • 2,5-Dinitroaniline
  • 2,6-Dinitroaniline
  • 3,4-Dinitroaniline
  • 3,5-Dinitroaniline

Uniqueness

5-Methyl-2,4-dinitroaniline is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with biological targets and its effectiveness as an herbicide compared to other dinitroanilines .

Properties

IUPAC Name

5-methyl-2,4-dinitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O4/c1-4-2-5(8)7(10(13)14)3-6(4)9(11)12/h2-3H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEHKQSJODTTDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40200643
Record name Benzenamine, 4,6-dinitro-3-methyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5267-27-6
Record name 5-Methyl-2,4-dinitroaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5267-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Toluidine, 4,6-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005267276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4,6-dinitro-3-methyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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